molecular formula C22H32N4O6 B054859 Z-Pro-D-Leu-D-Ala-NHOH CAS No. 123984-15-6

Z-Pro-D-Leu-D-Ala-NHOH

Cat. No. B054859
CAS RN: 123984-15-6
M. Wt: 448.5 g/mol
InChI Key: FAGYGQYGBIUTAJ-NXHRZFHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of peptides containing proline, such as "Z-Pro-D-Leu-D-Ala-NHOH," often involves strategies to control the stereochemistry and conformation of the peptide backbone. A study by Sasaki et al. (2006) describes a regio- and stereoselective synthesis method for creating cis-alanylproline (Ala-Pro) type (Z)-alkene dipeptide mimetics, which are relevant to the synthesis of peptides like "Z-Pro-D-Leu-D-Ala-NHOH" (Sasaki, Y., Niida, A., Tsuji, T., Shigenaga, A., Fujii, N., & Otaka, A., 2006).

Molecular Structure Analysis

The molecular structure of peptides containing sequences like "Z-Pro-D-Leu-D-Ala-NHOH" is crucial for their biological and chemical functionality. Research by Inai et al. (1997) on the conformational energy calculation and synthesis of sequential polypeptides provides insights into how the incorporation of specific amino acids like Pro and Leu affects the overall helical structure of polypeptides (Inai, Y., Sakakura, Y., & Hirabayashi, T., 1997).

Chemical Reactions and Properties

The reactivity and chemical properties of "Z-Pro-D-Leu-D-Ala-NHOH" can be influenced by its amino acid composition and structure. The work by Gholami and Fridgen (2014) on the chemistry of zinc complexes with proline highlights how the secondary amine in proline can lead to unique reaction pathways, such as dehydrogenation, which could be relevant for understanding the chemical behavior of "Z-Pro-D-Leu-D-Ala-NHOH" in various conditions (Gholami, A., & Fridgen, T. D., 2014).

Physical Properties Analysis

The physical properties of peptides like "Z-Pro-D-Leu-D-Ala-NHOH" are closely tied to their molecular structure. Chakraborty et al. (2012) investigated the gas phase IR spectra of tri-peptides, revealing how the C-terminal amide capping affects their secondary structure, which is critical for understanding the physical properties of "Z-Pro-D-Leu-D-Ala-NHOH" (Chakraborty, S., Yamada, K., Ishiuchi, S., & Fujii, M., 2012).

Scientific Research Applications

  • Inhibition of Collagenase : Z-Pro-D-Leu-D-Ala-NHOH has shown potent inhibitory activity against tadpole and human skin collagenases, making it relevant for studies involving vertebrate collagenase inhibition. It exhibits specificity and potency in this role, with an IC50 in the order of 10^(-6) M (Odake et al., 1990).

  • Peptide Synthesis : This compound has applications in the enzymatic synthesis of peptides. Research in this area explores the synthesis of peptides in organic solvents using different catalysts, contributing to the broader field of peptide chemistry (Getun et al., 1997).

  • Conformational Studies : It's used in studying the conformation of peptides. Techniques like Nuclear Overhauser effects (NOE) and circular dichroism (CD) have been employed to understand the conformational aspects of peptides containing sequences like Pro-X (Balaram et al., 1972).

  • Enzyme Characterization : Z-Pro-D-Leu-D-Ala-NHOH has implications in characterizing enzymes such as matrix metalloproteinase 9 (MMP-9). This includes understanding the enzymatic properties, activation, and inhibition mechanisms (Okada et al., 1992).

  • Structural Analysis of Peptides : The compound is also relevant in the structural analysis of peptides containing dehydrophenylalanine, where it helps in understanding the solution conformations of such peptides (Uma et al., 2009).

  • Development of Novel Peptide Structures : It is used in theoretical conformational analysis of polypeptides, aiding in the design of new helical backbone structures in peptide synthesis (Inai et al., 1997).

Mechanism of Action

Target of Action

Z-Pro-D-Leu-D-Ala-NHOH is a potent and specific inhibitor of vertebrate collagenases . Collagenases are enzymes that break the peptide bonds in collagen, a protein that forms the framework of the body’s tissues. By inhibiting these enzymes, Z-Pro-D-Leu-D-Ala-NHOH can prevent the breakdown of collagen, thereby playing a crucial role in maintaining the structural integrity of various tissues.

Mode of Action

The compound interacts with its target, the collagenase enzyme, by binding to the active site of the enzyme, thereby preventing the enzyme from interacting with its substrate, collagen . This results in the inhibition of the enzyme’s activity, leading to a decrease in the breakdown of collagen.

Biochemical Pathways

The primary biochemical pathway affected by Z-Pro-D-Leu-D-Ala-NHOH is the collagen degradation pathway . By inhibiting collagenase, the compound prevents the breakdown of collagen, a key component of the extracellular matrix. This can have downstream effects on various biological processes, including tissue remodeling, wound healing, and the progression of diseases such as arthritis and cancer, which are associated with excessive collagen degradation .

Pharmacokinetics

Like other peptide-based drugs, it is likely to have a relatively short half-life in the body and may require modifications or special delivery systems to improve its bioavailability .

Result of Action

The molecular and cellular effects of Z-Pro-D-Leu-D-Ala-NHOH’s action primarily involve the preservation of collagen structure within tissues. By inhibiting collagenase activity, the compound can prevent the degradation of collagen, thereby maintaining the structural integrity of tissues and potentially slowing the progression of diseases associated with collagen breakdown .

Action Environment

The action, efficacy, and stability of Z-Pro-D-Leu-D-Ala-NHOH can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and its ability to bind to collagenase. Furthermore, the presence of other molecules that can bind to collagenase may influence the compound’s efficacy. More research is needed to fully understand these influences .

properties

IUPAC Name

benzyl (2S)-2-[[(2R)-1-[[(2R)-1-(hydroxyamino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N4O6/c1-14(2)12-17(20(28)23-15(3)19(27)25-31)24-21(29)18-10-7-11-26(18)22(30)32-13-16-8-5-4-6-9-16/h4-6,8-9,14-15,17-18,31H,7,10-13H2,1-3H3,(H,23,28)(H,24,29)(H,25,27)/t15-,17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAGYGQYGBIUTAJ-NXHRZFHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NO)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)NO)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Pro-D-Leu-D-Ala-NHOH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes Z-Pro-D-Leu-D-Ala-NHOH a potent inhibitor of vertebrate collagenase?

A1: While the exact mechanism is not detailed in the provided research [], Z-Pro-D-Leu-D-Ala-NHOH likely inhibits collagenase through its hydroxamic acid group (-NHOH). This group is known to chelate zinc ions present in the active site of many metalloproteinases, including collagenase. By binding to the zinc ion, the compound likely prevents the enzyme from interacting with and degrading collagen. The specific arrangement of Pro-D-Leu-D-Ala likely contributes to the compound's binding affinity and selectivity for collagenase compared to other metalloenzymes.

Q2: The research mentions that Z-Pro-D-Leu-D-Ala-NHOH is a potent inhibitor of both tadpole and human skin collagenases. Does this indicate a broad-spectrum activity against collagenases from various species?

A2: While the research demonstrates the compound's effectiveness against collagenases from two distinct vertebrate species [], it's premature to conclude broad-spectrum activity. Further research is needed to assess its inhibitory activity against collagenases from a wider range of species.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.